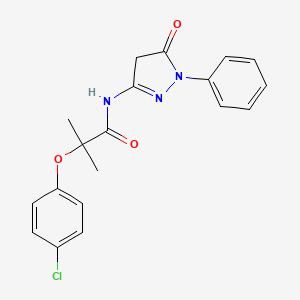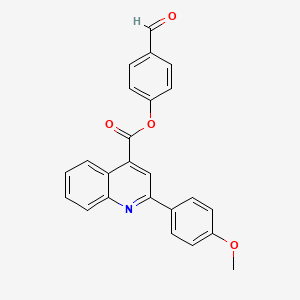![molecular formula C15H11BrCl2N2O2S B3679004 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3679004.png)
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide
Übersicht
Beschreibung
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as BDCMT, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BDCMT is a thioamide derivative that belongs to the class of benzamide compounds.
Wirkmechanismus
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of compounds that mediate inflammation. 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide also induces apoptosis in cancer cells by activating the caspase cascade. This mechanism of action suggests that 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has potential as an anti-inflammatory and anti-cancer agent.
Biochemical and Physiological Effects
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide inhibits the growth of cancer cells and induces apoptosis. 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has also been shown to inhibit the activity of COX-2, which suggests that it has potential as an anti-inflammatory agent. In animal studies, 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is that it has shown potential as an anti-inflammatory and anti-cancer agent. Additionally, 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have analgesic effects, which makes it a potential candidate for the development of new pain medications. However, one limitation of using 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is that its synthesis method has a relatively low yield, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide. One area of research could focus on optimizing the synthesis method to increase the yield of 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide. Additionally, further studies could be conducted to investigate the potential anti-inflammatory and anti-cancer properties of 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in vivo. Further research could also explore the potential analgesic effects of 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide and its mechanism of action in pain management. Finally, research could be conducted to investigate the safety and toxicity of 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in animal models.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied for its potential pharmacological properties, including its ability to inhibit cancer cell growth and induce apoptosis. It has also been studied for its potential as an anti-inflammatory agent. 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied for its potential as an analgesic agent.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2S/c1-22-13-5-2-8(16)6-10(13)14(21)20-15(23)19-12-4-3-9(17)7-11(12)18/h2-7H,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJBIRXAPEOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3678937.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678949.png)
![2-({4-[(benzylthio)methyl]benzoyl}amino)benzoic acid](/img/structure/B3678955.png)

![3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B3678965.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B3678966.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3678968.png)




![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3679013.png)